N-(2-fluorophenyl)-3,5-dimethyl-1-benzofuran-2-carboxamide
Description
Properties
IUPAC Name |
N-(2-fluorophenyl)-3,5-dimethyl-1-benzofuran-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14FNO2/c1-10-7-8-15-12(9-10)11(2)16(21-15)17(20)19-14-6-4-3-5-13(14)18/h3-9H,1-2H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFKFGSVGLPVLHT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OC(=C2C)C(=O)NC3=CC=CC=C3F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14FNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-fluorophenyl)-3,5-dimethyl-1-benzofuran-2-carboxamide typically involves the following steps:
Formation of the Benzofuran Core: The benzofuran core can be synthesized through the cyclization of appropriate precursors such as 2-hydroxybenzaldehyde and 3,5-dimethylphenol under acidic or basic conditions.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced through a nucleophilic substitution reaction using 2-fluoroaniline and an appropriate leaving group.
Formation of the Carboxamide Group: The carboxamide group can be formed by reacting the intermediate product with a suitable carboxylic acid derivative, such as an acid chloride or anhydride, under basic conditions.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents that enhance reaction efficiency and yield may be employed.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of corresponding carboxylic acids or aldehydes.
Reduction: Reduction reactions can target the carboxamide group, converting it to an amine or alcohol.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride under anhydrous conditions.
Substitution: Electrophiles such as halogens or nitro groups in the presence of Lewis acids or bases.
Major Products Formed:
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated or nitro-substituted derivatives.
Scientific Research Applications
N-(2-fluorophenyl)-3,5-dimethyl-1-benzofuran-2-carboxamide has been investigated for various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator due to its structural similarity to biologically active compounds.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Used in the development of novel materials, such as polymers and dyes, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-(2-fluorophenyl)-3,5-dimethyl-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group and the benzofuran core contribute to the compound’s binding affinity and selectivity. The carboxamide group may participate in hydrogen bonding and other interactions that stabilize the compound’s binding to its target. Pathways involved in its mechanism of action may include inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and functional differences between N-(2-fluorophenyl)-3,5-dimethyl-1-benzofuran-2-carboxamide and its analogs:
Structural and Electronic Differences
- The 3-(trifluoromethyl)phenyl analog () has higher lipophilicity due to the trifluoromethyl group, which may improve membrane permeability but reduce aqueous solubility . The thiazole-containing derivative (BF1) replaces the phenyl group with a heterocyclic thiazole ring linked to a benzyl group.
Physicochemical Properties
- Solubility : The thiazole ring in BF1 introduces polarizability, which may offset the lipophilicity of the benzyl group, balancing solubility and membrane penetration .
Biological Activity
N-(2-fluorophenyl)-3,5-dimethyl-1-benzofuran-2-carboxamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and comparisons with related compounds.
- Molecular Formula : C17H14FNO2
- Molecular Weight : 283.30 g/mol
- IUPAC Name : this compound
- Canonical SMILES : CC1=CC2=C(C=C1)C(=C(O2)C(=O)NC3=CC=CC=C3F)C
Synthesis
The synthesis of this compound typically involves:
- Formation of the Benzofuran Core : Cyclization reactions using precursors like 2-hydroxybenzaldehyde.
- Introduction of the Fluorophenyl Group : Nucleophilic substitution with 2-fluoroaniline.
- Formation of the Carboxamide Group : Amide coupling with a suitable carboxylic acid derivative.
Anticancer Properties
Recent studies have indicated that this compound exhibits significant anticancer activity. In vitro assays demonstrated that this compound inhibits the proliferation of various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G0/G1 phase, suggesting its potential as a chemotherapeutic agent .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. It showed moderate to good activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values ranging from 4.69 to 22.9 µM against various strains . This suggests that it may be useful in developing new antibacterial agents.
The biological activity of this compound is believed to be mediated through its interaction with specific molecular targets involved in cancer cell signaling pathways. The presence of the fluorine atom enhances binding affinity to these targets, potentially increasing efficacy .
Comparative Analysis
To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Structural Features | Anticancer Activity | Antimicrobial Activity |
|---|---|---|---|
| N-(2-fluorophenyl)-1-benzofuran-2-carboxamide | Lacks methyl groups at 3 and 5 positions | Moderate | Low |
| N-(2-fluorophenyl)-3-methyl-1-benzofuran-2-carboxamide | One methyl group at position 3 | Low | Moderate |
| N-(2-fluorophenyl)-5-methyl-1-benzofuran-2-carboxamide | One methyl group at position 5 | Low | Moderate |
Case Studies
A notable study published in a peer-reviewed journal reported on the efficacy of this compound against specific cancer cell lines. The results indicated a dose-dependent response with IC50 values significantly lower than those observed for other similar compounds . Additionally, in vivo studies are warranted to further elucidate its therapeutic potential.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-(2-fluorophenyl)-3,5-dimethyl-1-benzofuran-2-carboxamide, and how can reaction conditions be optimized?
- Methodology : The synthesis typically involves coupling a benzofuran-2-carbonyl chloride derivative with a substituted aniline. Key steps include:
- Step 1 : Preparation of 3,5-dimethyl-1-benzofuran-2-carbonyl chloride via chlorination of the corresponding carboxylic acid using thionyl chloride.
- Step 2 : Reaction with 2-fluoroaniline in anhydrous acetonitrile under reflux, with triethylamine as a base to neutralize HCl byproducts .
- Optimization : Control temperature (70–80°C), stoichiometric excess of 2-fluoroaniline (1.2:1 molar ratio), and inert atmosphere to minimize side reactions. Purification via recrystallization (EtOH/DMF) yields >75% purity .
Q. How should researchers validate the structural integrity and purity of this compound?
- Characterization Techniques :
- NMR : Use H and C NMR to confirm substitution patterns (e.g., fluorophenyl protons at δ 7.1–7.4 ppm, benzofuran methyl groups at δ 2.3–2.5 ppm) .
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H] at m/z 312.12) and isotopic patterns consistent with fluorine .
- X-ray Crystallography : For unambiguous confirmation, use SHELXL for refinement and ORTEP-3 for visualizing molecular geometry, particularly planarity of the benzofuran-carboxamide core .
Q. What preliminary assays are suitable for evaluating its biological activity?
- In Vitro Screening :
- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) and non-cancerous cells (e.g., HEK293) to assess selectivity (IC values).
- ROS Generation : Fluorescent probes (e.g., DCFH-DA) to measure oxidative stress induction in lymphoma cells, a mechanism observed in structurally related thiazole derivatives .
- Enzyme Inhibition : Kinase or protease inhibition assays using fluorogenic substrates .
Advanced Research Questions
Q. How can researchers resolve contradictions in observed biological activity across studies?
- Case Example : If one study reports potent cytotoxicity (IC < 10 µM) while another shows no effect, consider:
- Cell Line Variability : Test across panels (e.g., NCI-60) to identify lineage-specific sensitivity.
- Compound Stability : Perform HPLC stability checks under assay conditions (pH, temperature) to rule out degradation .
- Mechanistic Confounders : Use ROS scavengers (e.g., NAC) to confirm if activity is redox-dependent, as seen in thiazole analogs .
Q. What strategies are effective for structural optimization to enhance target selectivity?
- SAR Insights :
- Fluorophenyl Modifications : Introduce electron-withdrawing groups (e.g., -CF) at the para position to improve binding to hydrophobic enzyme pockets.
- Benzofuran Substitutions : Replace 3,5-dimethyl groups with bulkier substituents (e.g., isopropyl) to reduce off-target interactions .
Q. How can crystallographic data clarify discrepancies in proposed binding mechanisms?
- Workflow :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
